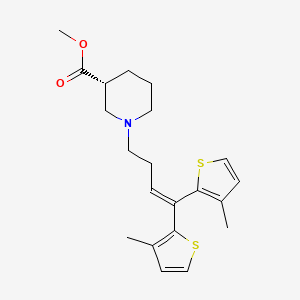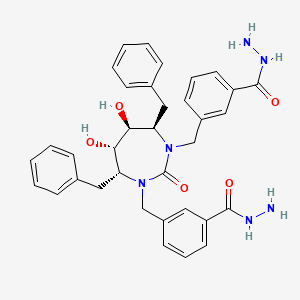
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- is a complex organic compound known for its unique structural properties. This compound is part of the tetrahydropyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of phenyl groups and a cyclohexenyl moiety adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation reactions using phenyl halides and aluminum chloride as a catalyst.
Cyclohexenyl Moiety Addition: The cyclohexenyl group can be added through a Diels-Alder reaction involving cyclohexadiene and a suitable dienophile.
Maleate Formation: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and high-purity reagents ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Fully saturated tetrahydropyridine derivatives.
Substitution Products: Various substituted phenyl or cyclohexenyl derivatives.
Aplicaciones Científicas De Investigación
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurochemistry.
Medicine: Investigated for its potential therapeutic effects, including its role as a neuroprotective agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- involves its interaction with specific molecular targets in biological systems. It is known to affect dopaminergic pathways, potentially acting as a neuroprotective agent by inhibiting oxidative stress and mitochondrial dysfunction.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,6-Tetrahydro-4-(4-hydroxyphenyl)-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine: Similar structure with an additional hydroxy group, leading to different reactivity and applications.
Uniqueness
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to interact with dopaminergic pathways sets it apart from other similar compounds, making it a valuable compound in neurochemical research.
Propiedades
Número CAS |
178555-05-0 |
|---|---|
Fórmula molecular |
C28H31NO4 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;4-phenyl-1-[[(1R)-3-phenylcyclohex-3-en-1-yl]methyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C24H27N.C4H4O4/c1-3-9-21(10-4-1)23-14-16-25(17-15-23)19-20-8-7-13-24(18-20)22-11-5-2-6-12-22;5-3(6)1-2-4(7)8/h1-6,9-14,20H,7-8,15-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-;/m1./s1 |
Clave InChI |
UGSOIMHAQBCDQP-OMADMNBESA-N |
SMILES isomérico |
C1C[C@H](CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CC(CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


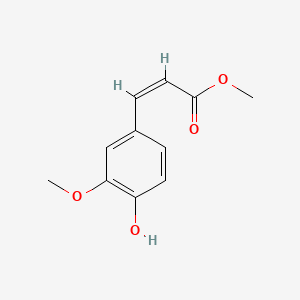
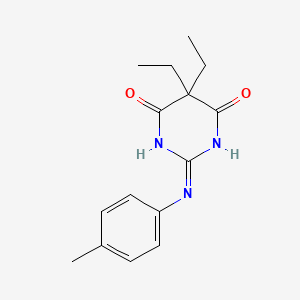
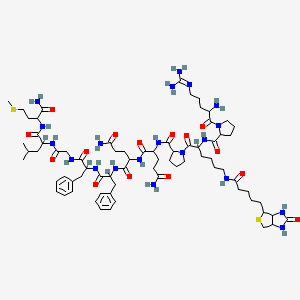

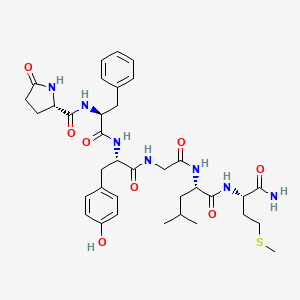
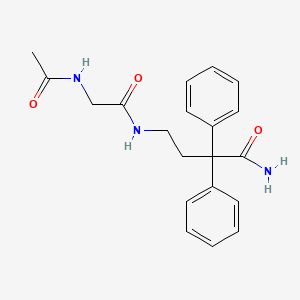
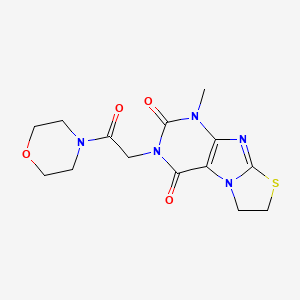


![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)


